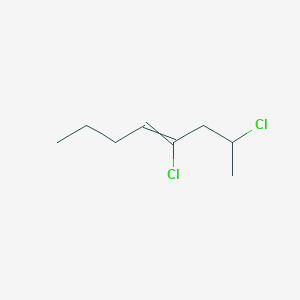

2,4-Dichlorooct-4-ene

Beschreibung

2,4-Dichlorooct-4-ene is a chlorinated alkene with the molecular formula C₈H₁₂Cl₂, featuring chlorine atoms at the 2 and 4 positions of an eight-carbon chain with a double bond at the 4th position. Chlorinated hydrocarbons are widely studied for their industrial applications, reactivity, and environmental persistence.

Eigenschaften

CAS-Nummer |

63657-54-5 |

|---|---|

Molekularformel |

C8H14Cl2 |

Molekulargewicht |

181.10 g/mol |

IUPAC-Name |

2,4-dichlorooct-4-ene |

InChI |

InChI=1S/C8H14Cl2/c1-3-4-5-8(10)6-7(2)9/h5,7H,3-4,6H2,1-2H3 |

InChI-Schlüssel |

KASWWVHASWHJDX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC=C(CC(C)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2,4-Dichlorooct-4-ene typically involves the chlorination of octene. One common method includes the use of hydrochloric acid and an oxidizing agent in the presence of a chlorination catalyst. The reaction conditions are carefully controlled to ensure the selective chlorination at the 2 and 4 positions of the octene molecule. Industrial production methods often employ large-scale reactors and continuous flow systems to achieve high yields and purity of the compound .

Analyse Chemischer Reaktionen

2,4-Dichlorooct-4-ene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated carboxylic acids.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of chlorinated alcohols.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia, leading to the replacement of chlorine atoms with other functional groups.

Wissenschaftliche Forschungsanwendungen

2,4-Dichlorooct-4-ene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex chlorinated compounds.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a model compound in toxicological studies.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its role in drug development.

Industry: It is used in the production of specialty chemicals, including agrochemicals and polymers

Wirkmechanismus

The mechanism by which 2,4-Dichlorooct-4-ene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, thereby affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2,4-Dichlorooct-4-ene with three related compounds, leveraging data from analogous structures in the evidence:

1,1-Dichloroethene (C₂H₂Cl₂)

A structurally simpler chlorinated alkene, 1,1-dichloroethene, is characterized by:

- Molecular formula : C₂H₂Cl₂

- CAS Registry Number : 75-35-4

- Key properties : High volatility (vapor pressure: 591 mmHg at 25°C), acute toxicity via inhalation, and use in polymer production .

| Property | 1,1-Dichloroethene | 2,4-Dichlorooct-4-ene (Hypothetical) |

|---|---|---|

| Molecular weight | 96.94 g/mol | ~193.1 g/mol (calculated) |

| Chlorine positions | 1,1 (terminal) | 2,4 (mid-chain) |

| Boiling point | 31.6°C | Likely higher (>150°C) |

| Environmental persistence | Moderate (volatile) | High (longer chain, lower volatility) |

Key differences :

4-(2,4-Dichlorophenoxy)butanoic Acid (C₁₀H₁₀Cl₂O₃)

This chlorinated phenoxy derivative shares functional group similarities:

- Molecular formula : C₁₀H₁₀Cl₂O₃

- Applications: Herbicidal activity, analogous to 2,4-Dichlorophenoxyacetic acid (2,4-D) .

| Property | 4-(2,4-Dichlorophenoxy)butanoic Acid | 2,4-Dichlorooct-4-ene |

|---|---|---|

| Functional groups | Phenoxy, carboxylic acid | Alkene, chlorine atoms |

| Reactivity | Acid-catalyzed degradation | Electrophilic addition |

| Environmental impact | High mobility in soil | Likely adsorption to lipids |

Key differences :

- Reactivity: The alkene in 2,4-Dichlorooct-4-ene is prone to addition reactions (e.g., with ozone), while phenoxy acids undergo hydrolysis or microbial degradation .

- Bioactivity: Phenoxy derivatives are designed for herbicidal action, whereas chlorinated alkenes may act as intermediates in polymer synthesis.

2,4-Dichlorophenoxyacetic Acid (2,4-D, C₈H₆Cl₂O₃)

A well-studied herbicide with distinct chlorine positioning:

- Molecular formula : C₈H₆Cl₂O₃

- Toxicity : LD₅₀ (oral, rat) = 639 mg/kg; classified as "moderately hazardous" by WHO .

| Property | 2,4-D | 2,4-Dichlorooct-4-ene |

|---|---|---|

| Chlorine positions | 2,4 (aromatic ring) | 2,4 (aliphatic chain) |

| Solubility | 890 mg/L (water) | Likely hydrophobic |

| Ecological half-life | 10–14 days (soil) | Longer (alkene stability) |

Key differences :

- Aromatic vs. aliphatic chlorination: 2,4-D’s aromatic chlorine atoms enhance solubility and systemic herbicidal action, while aliphatic chlorination in oct-4-ene favors non-polar interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.